Aristeromycin diphosphate
Overview
Description
Aristeromycin diphosphate is a carbocyclic analogue of adenosine diphosphate. It is a derivative of aristeromycin, a compound known for its antiviral and anticancer properties. This compound has been studied for its potential as a calcium-releasing agent and its ability to mimic the biological activities of cyclic adenosine diphosphate ribose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aristeromycin diphosphate can be synthesized using a chemo-enzymatic route. The process involves the activation of aristeromycin 5’-phosphate by diphenyl phosphochloridate. This method has been used to create cyclic analogues of adenosine diphosphate ribose, including cyclic this compound ribose .
Industrial Production Methods: This involves the coupling of nucleotides and enzymatic cyclization to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Aristeromycin diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can convert this compound into its reduced forms, which may have different biological properties.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .
Scientific Research Applications
Aristeromycin diphosphate has several scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of cyclic adenosine diphosphate ribose analogues.
Biology: It is investigated for its role in calcium signaling pathways and its potential as a calcium-releasing agent.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: Its unique properties make it useful in the development of new pharmacological tools and therapeutic agents
Mechanism of Action
Aristeromycin diphosphate exerts its effects by mimicking the biological activities of cyclic adenosine diphosphate ribose. It acts as a calcium-releasing agent, mobilizing calcium ions within cells. This process involves the activation of calcium channels and the release of calcium from intracellular stores. The compound’s structure allows it to interact with specific molecular targets and pathways involved in calcium signaling .
Comparison with Similar Compounds
Cyclic adenosine diphosphate ribose: A naturally occurring calcium-releasing second messenger.
Neplanocin A: Another carbocyclic analogue with antiviral and anticancer properties.
Inosine diphosphate ribose: A stable analogue used to study calcium signaling.
Uniqueness: Aristeromycin diphosphate is unique due to its carbocyclic structure, which provides stability and resistance to hydrolysis. This makes it a valuable tool for studying calcium signaling and developing new therapeutic agents .
Properties
IUPAC Name |
[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKGUIGSGFJDL-GCXDCGAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962577 | |
Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42578-93-8 | |
Record name | Aristeromycin diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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